Lipophilicity (XLogP3) Comparison: N-Butyl-N-Methyl vs. N,N-Dimethyl and N-Ethyl-N-Methyl Analogs
The target compound displays an XLogP3 of 1.9, which is 0.9 log units higher than N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (XLogP3 = 1.0) and 0.5 log units above the N-ethyl-N,1-dimethyl analog (estimated XLogP3 ≈ 1.4) [1][2]. This incremental lipophilicity is consistent with the addition of two methylene units in the N-butyl chain and is expected to translate into moderately enhanced membrane permeability while maintaining acceptable aqueous solubility for fragment-based screening.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: XLogP3 = 1.0; N-ethyl-N,1-dimethyl analog: XLogP3 ≈ 1.4 (estimated from increment) |
| Quantified Difference | ΔXLogP3 = +0.9 vs. N,N,1-trimethyl; +0.5 vs. N-ethyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity is a primary driver of ADME profile and off-target promiscuity risk; a controlled 0.5–0.9 log unit increment allows fine-tuning of permeability without entering the high-logP risk zone (>3) for solubility-limited absorption.
- [1] PubChem. (2025). N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CID 410274. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CID 534088. National Center for Biotechnology Information. View Source
